

Spectroscopic Profile of 1H-Pyrrolo[2,3-d]pyridazine: A Technical Guide

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Compound of Interest

Compound Name: 1H-Pyrrolo[2,3-d]pyridazine

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **1H-Pyrrolo[2,3-d]pyridazine**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for the characterization of this important molecular scaffold.

Introduction

1H-Pyrrolo[2,3-d]pyridazine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purines and other biologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of novel derivatives with potential therapeutic applications. This document presents a detailed compilation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Molecular Structure

The structure of **1H-Pyrrolo[2,3-d]pyridazine**, a fused bicyclic system consisting of a pyrrole ring and a pyridazine ring, is presented below. The atom numbering is provided for correlation with the NMR spectroscopic data.

Caption: Molecular structure of **1H-Pyrrolo[2,3-d]pyridazine** with atom numbering.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1H-Pyrrolo[2,3-d]pyridazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
12.35	br s	-	1H	H1
9.05	dd	1.8, 0.9	1H	H7
8.92	dd	4.6, 1.8	1H	H5
7.93	dd	4.6, 0.9	1H	H4
7.78	dd	3.2, 2.5	1H	H2
6.75	dd	3.2, 1.8	1H	H3

Table 2: ^{13}C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
147.9	C7a
145.8	C5
133.0	C7
131.6	C3a
126.9	C2
118.8	C4
102.2	C3

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (KBr Pellet)

Wavenumber (cm^{-1})	Intensity	Assignment
3138	Strong	N-H stretch
1600, 1502, 1421	Medium-Strong	C=C and C=N stretching (aromatic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
119	100	$[\text{M}]^+$
92	-	$[\text{M} - \text{HCN}]^+$
65	-	$[\text{C}_5\text{H}_5]^+$

Experimental Protocols

The data presented in this guide were obtained using the following experimental procedures.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance III (400 MHz) spectrometer.

Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent residual peak (DMSO-d₆: δ H = 2.50 ppm, δ C = 39.52 ppm) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Infrared Spectroscopy

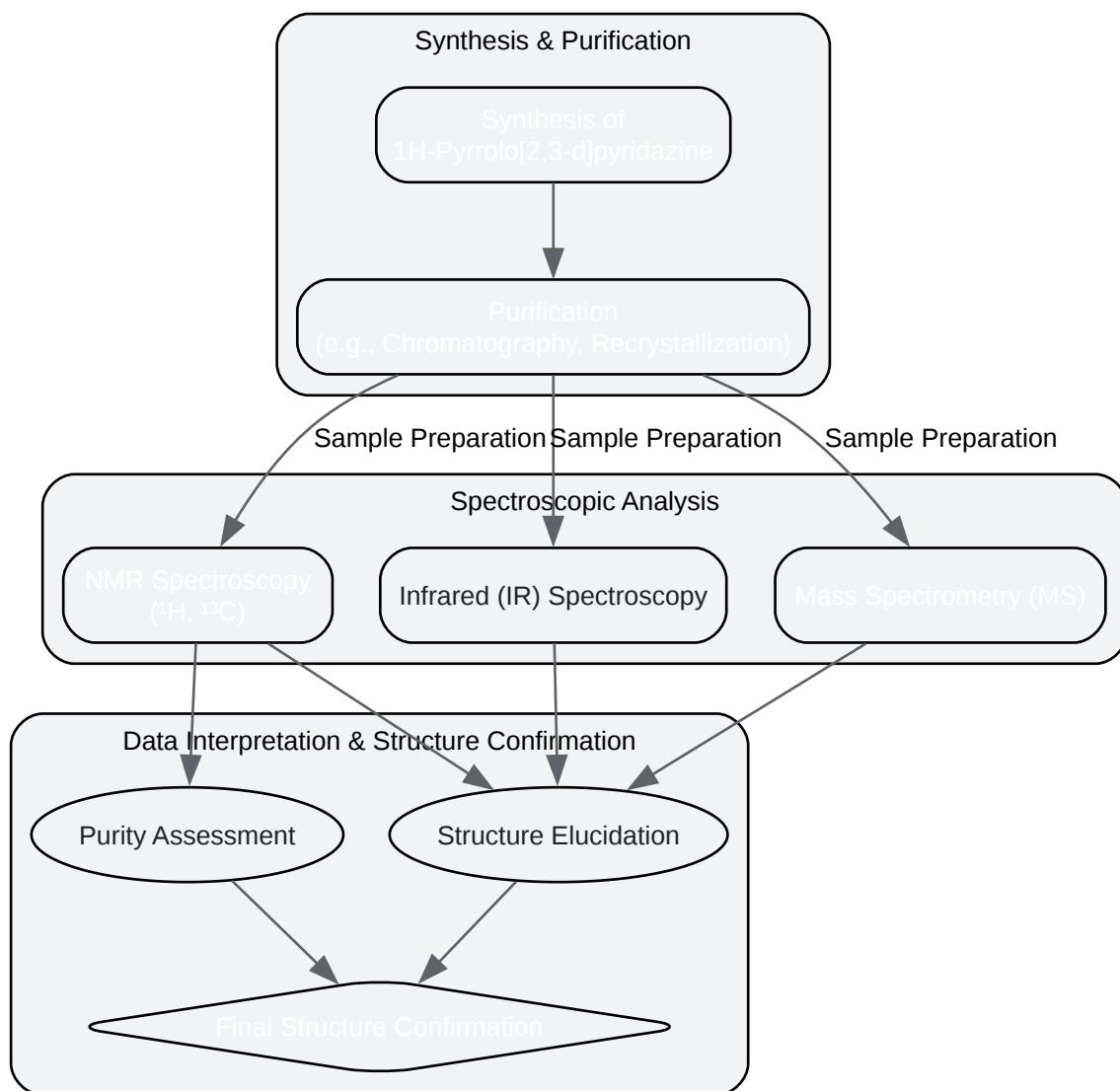
The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer using a KBr pellet.

Mass Spectrometry

The mass spectrum was obtained on a Shimadzu GCMS-QP2010 Plus spectrometer using electron ionization (EI) at 70 eV.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like **1H-Pyrrolo[2,3-d]pyridazine** is outlined below.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a consolidated resource of the essential spectroscopic data for **1H-Pyrrolo[2,3-d]pyridazine**. The detailed NMR, IR, and MS data, along with the methodologies, will be invaluable to researchers working with this heterocyclic system, facilitating its unambiguous identification and aiding in the design and characterization of new derivatives for various scientific applications.

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